molecular formula C15H25NO2 B4840610 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol

2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol

Cat. No. B4840610
M. Wt: 251.36 g/mol
InChI Key: PZEFPTMJEOEFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol, also known as DMPEA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of phenethylamines and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol is not fully understood. However, it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This means that it binds to the receptor and activates it, but to a lesser extent than a full agonist. 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has also been found to exhibit some affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT7.
Biochemical and Physiological Effects:
2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has been found to exhibit interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has also been found to enhance the release of acetylcholine, which may contribute to its cognitive-enhancing effects. In addition, 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has been found to exhibit some anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available from several chemical suppliers. It has also been found to exhibit high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. However, 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol also has some limitations. It has a relatively short half-life in the body, which may limit its usefulness in some experiments. In addition, its effects on other serotonin receptors may complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol. One area of interest is its potential therapeutic applications. 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases. In addition, its effects on the serotonin 5-HT2A receptor may have potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its effects on other serotonin receptors. Further research is needed to fully understand the effects of 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol on these receptors and their potential implications for physiological and pathological processes. Finally, the development of new synthesis methods for 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol may lead to the production of more potent and selective ligands for the serotonin 5-HT2A receptor.

Scientific Research Applications

2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a ligand for the serotonin 5-HT2A receptor. This receptor is involved in a wide range of physiological processes, including mood regulation, perception, and cognition. 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has been found to exhibit high affinity for this receptor and has been used in studies to investigate the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

2-[5-(2,6-dimethylphenoxy)pentylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-13-7-6-8-14(2)15(13)18-12-5-3-4-9-16-10-11-17/h6-8,16-17H,3-5,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEFPTMJEOEFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chembrdg-BB 5552144

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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